molecular formula C21H29N3O4 B11053820 N-({1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide

N-({1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide

Cat. No. B11053820
M. Wt: 387.5 g/mol
InChI Key: WJSQUMDDEBXKTQ-UHFFFAOYSA-N
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Description

N-({1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinyl group, a piperidinyl group, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide typically involves multiple steps, including the formation of the pyrrolidinyl and piperidinyl groups, followed by their coupling with the acetamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-({1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds.

Scientific Research Applications

N-({1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide
  • N-(4-{[(3R)-2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}phenyl)acetamide

Uniqueness

N-({1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl}methyl)acetamide is unique due to its specific combination of functional groups and structural features

properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

N-[[1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidin-4-yl]methyl]acetamide

InChI

InChI=1S/C21H29N3O4/c1-3-12-28-18-6-4-17(5-7-18)24-20(26)13-19(21(24)27)23-10-8-16(9-11-23)14-22-15(2)25/h4-7,16,19H,3,8-14H2,1-2H3,(H,22,25)

InChI Key

WJSQUMDDEBXKTQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CNC(=O)C

Origin of Product

United States

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